(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine
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Overview
Description
(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a 4-fluorophenyl group and a 4-[(2-methoxyethyl)amino] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multi-step organic reactions. One common approach is to start with the pteridine core, which can be synthesized through the condensation of appropriate diamines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties .
Scientific Research Applications
(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: Its unique properties can be leveraged in the development of new materials or as intermediates in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar bicyclic structure and have been studied for their biological activities.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound has a different core structure but similar functional groups, making it a point of comparison for studying chemical reactivity and biological effects.
Uniqueness
What sets (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine apart is its specific combination of functional groups and the pteridine core, which provides unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15FN6O |
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Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C15H15FN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
MNNVKRNKNSXTDX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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